molecular formula C12H10O2S B6333867 6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid CAS No. 1252903-34-6

6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid

Cat. No.: B6333867
CAS No.: 1252903-34-6
M. Wt: 218.27 g/mol
InChI Key: SGFIJWPBRGQSMQ-UHFFFAOYSA-N
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Description

6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound featuring a benzothiophene core with a cyclopropyl group at the 6-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzothiophene under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzothiophenes.

Scientific Research Applications

6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can enhance binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

    Benzo[b]thiophene-2-carboxylic acid: Lacks the cyclopropyl group, which may result in different biological activities and chemical reactivity.

    6-Methyl-benzo[b]thiophene-2-carboxylic acid: The methyl group at the 6-position can influence the compound’s electronic properties and reactivity.

    6-Phenyl-benzo[b]thiophene-2-carboxylic acid: The phenyl group can enhance π-π interactions and affect the compound’s solubility and stability.

Uniqueness: 6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid is unique due to the presence of the cyclopropyl group, which can impart rigidity and influence the compound’s overall conformation. This structural feature can enhance its binding interactions with biological targets and improve its stability under various conditions .

Properties

IUPAC Name

6-cyclopropyl-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c13-12(14)11-6-9-4-3-8(7-1-2-7)5-10(9)15-11/h3-7H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFIJWPBRGQSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(C=C2)C=C(S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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